2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid
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Overview
Description
2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid is a useful research compound. Its molecular formula is C11H8ClNO3 and its molecular weight is 237.64. The purity is usually 95%.
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Scientific Research Applications
2. Crystal Structure and Spectroscopic Characterization
Aydin et al. (2010) conducted research on a compound structurally related to 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid, exploring its crystal structure and spectroscopic properties. This study contributes to understanding the physical and chemical characteristics of such compounds (Aydin, Akkurt, Uzun, Yıldırım, & Önkol, 2010).
3. Novel Synthesis Methods
Podshibyakin et al. (2016) reported on the synthesis of similar acetic acids using the Willgerodt-Kindler reaction under specific conditions. Their research contributes to the development of new methods for synthesizing such compounds (Podshibyakin, Shepelenko, Tikhomirova, Dubonosov, Bren, & Minkin, 2016).
4. Antimicrobial Activities Evaluation
The research by Mehta (2016) involved synthesizing and evaluating the antibacterial activity of novel heterocyclic compounds containing the 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl] fragment. This study adds to the knowledge of the antimicrobial properties of these compounds (Mehta, 2016).
5. Synthesis and Inhibition of Squalene Synthase
Miki et al. (2002) synthesized and evaluated a series of derivatives of this compound for their inhibition of squalene synthase. This research contributes to the understanding of the biological activities of such compounds and their potential pharmaceutical applications (Miki, Kori, Tozawa, Nakamura, Sugiyama, & Yukimasa, 2002).
Mechanism of Action
Mode of Action
The interaction of this compound with its potential targets and the resulting changes at the molecular level are subjects of ongoing research .
Biochemical Pathways
Understanding the affected pathways and their downstream effects would require further investigation .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Properties
IUPAC Name |
2-[5-(2-chlorophenyl)-1,2-oxazol-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c12-9-4-2-1-3-8(9)10-5-7(13-16-10)6-11(14)15/h1-5H,6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGMOQUIOUCDSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.